molecular formula C40H78MnO4 B12946839 Manganese(II) icosanoate

Manganese(II) icosanoate

Cat. No.: B12946839
M. Wt: 678.0 g/mol
InChI Key: DZJRGKLAFZCLFS-UHFFFAOYSA-L
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Description

Manganese(II) icosanoate is a coordination compound where manganese is in the +2 oxidation state, and it is coordinated with icosanoate ligands Icosanoate is a long-chain fatty acid with 20 carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(II) icosanoate can be synthesized through the reaction of manganese(II) salts with icosanoic acid. A common method involves dissolving manganese(II) chloride in an appropriate solvent and then adding icosanoic acid under stirring conditions. The reaction mixture is typically heated to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Manganese(II) icosanoate can undergo various chemical reactions, including:

    Oxidation: Manganese(II) can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.

    Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.

    Substitution: Ligands in the this compound complex can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using different carboxylic acids or other coordinating ligands.

Major Products Formed

    Oxidation: Higher oxidation state manganese complexes.

    Reduction: Manganese(II) complexes with different ligands.

    Substitution: New manganese(II) complexes with substituted ligands.

Scientific Research Applications

Manganese(II) icosanoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme mimetics.

    Medicine: Explored for its therapeutic properties, including antioxidant activity.

    Industry: Utilized in the production of advanced materials, such as coatings and nanocomposites.

Mechanism of Action

The mechanism of action of manganese(II) icosanoate involves its ability to coordinate with various substrates and facilitate chemical reactions. The manganese center can undergo redox changes, enabling it to participate in oxidation-reduction reactions. The long-chain icosanoate ligands provide stability and influence the solubility and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Manganese(II) chloride
  • Manganese(II) acetate
  • Manganese(II) stearate

Comparison

Manganese(II) icosanoate is unique due to its long-chain fatty acid ligand, which imparts distinct properties compared to other manganese(II) compounds. For example, manganese(II) chloride is highly soluble in water, while this compound is more hydrophobic due to the long carbon chain. This difference in solubility and hydrophobicity can influence the compound’s applications and reactivity.

Properties

Molecular Formula

C40H78MnO4

Molecular Weight

678.0 g/mol

IUPAC Name

icosanoate;manganese(2+)

InChI

InChI=1S/2C20H40O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

DZJRGKLAFZCLFS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2]

Origin of Product

United States

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